![molecular formula C6H8N2O4 B1139523 rel-(3aR,4S,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid CAS No. 227619-64-9](/img/structure/B1139523.png)
rel-(3aR,4S,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
Synthesis of complex molecules similar to “rel-(3aR,4S,6aR)-Hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid” often involves multi-step organic reactions, including cyclization, oxidation, and carboxylation processes. Techniques such as high-resolution 1H nuclear magnetic resonance spectroscopy and mass spectrometry are crucial for characterizing these compounds and confirming their structures. For example, the synthesis and characterization of various analogs and derivatives can be achieved through precise synthetic routes and analytical methods to ensure the correct configuration and functional groups are present (Farrant et al., 2001).
Scientific Research Applications
Synthesis and Inhibitory Activity
- Rel-(3aR,4S,6aR)-hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid and its enantiomers have been synthesized for their potential as inhibitors of excitatory amino acid transporters (EAATs). Studies reveal considerable potency in inhibiting EAATs, with specific enantiomers showing a significant eudismic ratio, indicating strong stereoselectivity and potential for neuroprotective effects (Pinto et al., 2008).
Neuroprotective Effects
- Investigations into the neuroprotective effects of this compound, specifically its isomers HIP-A and HIP-B, have demonstrated their efficacy as selective inhibitors of excitatory amino acid transporters. This property suggests potential therapeutic applications in neuroprotection, particularly under ischemic conditions, by selectively inhibiting reverse transport (glutamate release) compared with glutamate reuptake (Colleoni et al., 2008).
Chemical Synthesis and Structural Studies
- The compound has been a subject of various chemical synthesis studies, leading to the creation of derivatives and analogs. These studies have contributed to a deeper understanding of the compound's structure and potential applications in medicinal chemistry and drug development (Moroz et al., 2018).
Anticancer Activity
- Some derivatives of rel-(3aR,4S,6aR)-hexahydro-3-oxo-2H-pyrrolo[3,4-d]isoxazole-4-carboxylic acid have been explored for their potential anticancer activity. These studies highlight the compound's relevance in the development of new anticancer agents (Lozynskyi et al., 2014).
Safety and Hazards
Future Directions
The future directions for the study of this compound could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. Given its classification as a biotin derivative , it may have potential uses in biological contexts that warrant further investigation.
properties
IUPAC Name |
3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O4/c9-5-3-2(12-8-5)1-7-4(3)6(10)11/h2-4,7H,1H2,(H,8,9)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSXFNHFIBCTDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(N1)C(=O)O)C(=O)NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-oxo-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d][1,2]oxazole-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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